molecular formula C23H22FN7O B2359787 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine CAS No. 946289-57-2

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine

Cat. No.: B2359787
CAS No.: 946289-57-2
M. Wt: 431.475
InChI Key: IPQQLOUZUYEXIE-UHFFFAOYSA-N
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Description

This compound is a pteridine derivative featuring a 4-(4-fluorophenyl)piperazine moiety at the 2-position and a 4-methoxyphenyl group attached via the 4-amine. This structural framework is often explored in medicinal chemistry for targeting enzymes or receptors involved in oncology and neurology .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c1-32-19-8-4-17(5-9-19)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)18-6-2-16(24)3-7-18/h2-11H,12-15H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQQLOUZUYEXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities. This article reviews the current literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22FN5O\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{5}\text{O}

This structure features a piperazine ring, a methoxyphenyl group, and a fluorophenyl substituent, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, particularly tyrosinase (TYR), which is crucial in melanin biosynthesis. The 4-fluorobenzylpiperazine moiety has been identified as a significant pharmacophoric feature that enhances the inhibitory activity against TYR.

Inhibition Studies

A study demonstrated that derivatives of piperazine compounds could effectively inhibit tyrosinase activity. For instance, one derivative showed an IC50 value of 0.18 μM, significantly more potent than the standard kojic acid (IC50 = 17.76 μM) . This suggests that the compound may have applications in treating hyperpigmentation disorders.

Antimelanogenic Activity

The compound has been evaluated for its antimelanogenic effects using B16F10 melanoma cells. The results indicated that it could reduce melanin production without exhibiting cytotoxicity, making it a candidate for cosmetic applications aimed at skin lightening .

Case Studies and Research Findings

Several studies have highlighted the biological activities of piperazine derivatives:

  • Tyrosinase Inhibition : A series of compounds structurally similar to the target compound were synthesized and evaluated for TYR inhibition. The most effective inhibitors displayed low micromolar IC50 values .
  • Antimicrobial Activity : Research into related piperazine compounds has shown promising results against various pathogens, indicating a broader spectrum of biological activity .
  • In Vivo Studies : Further investigations into the pharmacokinetics and toxicity profiles in animal models would provide essential data regarding safety and efficacy for potential therapeutic use.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
Kojic AcidTyrosinase Inhibitor17.76
Compound 26Tyrosinase Inhibitor0.18
Piperazine DerivativeAntimicrobialVaries

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of pteridine derivatives, including the compound . Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of various pteridine derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that compounds with similar structures exhibited significant IC50 values, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that the piperazine moiety plays a crucial role in enhancing cytotoxicity against these cell lines .

Neurological Applications

The piperazine ring in the compound is known for its neuropharmacological effects. Compounds containing piperazine are often explored for their potential in treating neurological disorders such as depression and anxiety.

Drug Design and Development

The structural characteristics of this compound make it a valuable candidate for further drug development. Its ability to act on multiple biological targets opens avenues for creating multi-target drugs, which could be more effective than traditional single-target therapies.

Structure-Based Drug Design

Computational modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate that it can effectively bind to protein kinases involved in cancer progression, suggesting its potential as a lead compound in drug discovery .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits growth of cancer cells through targeted pathways
Neurological DisordersPotential antidepressant and anxiolytic properties
Drug DesignMulti-target drug development opportunities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituent effects, and pharmacological profiles.

Structural Analogues with Pteridine Cores

  • N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine () Core: Identical pteridine scaffold. Substituents: Replaces the 4-methoxyphenyl group with a 2,4-dimethylphenyl ring. The methyl groups increase hydrophobicity (ClogP ~3.5 vs.

Analogues with Varied Heterocyclic Cores

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide ()

    • Core : Thiazole ring instead of pteridine.
    • Substituents : Retains the 4-fluorophenylpiperazine and 4-methoxyphenyl groups but links them via an acetamide bridge. The thiazole core introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity.
    • Synthesis : Yielded as a solid with a melting point of 132–135°C, compared to the target compound’s reported melting point of 168–170°C .
  • N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine ()

    • Core : Quinazoline (two nitrogen atoms) vs. pteridine (four nitrogen atoms).
    • Substituents : Lacks the fluorophenylpiperazine group but includes a dimethylquinazoline scaffold. The absence of the piperazine ring may reduce affinity for dopaminergic or serotonergic receptors.
    • Pharmacology : Demonstrates potent apoptosis induction (EC50 = 2 nM) and high blood-brain barrier penetration, suggesting the quinazoline core is advantageous for CNS-targeted therapies .

Piperazine Derivatives with Aryl Modifications

  • N-(4-Fluorophenyl)piperazine (4-FPP) vs. N-(4-Methoxyphenyl)piperazine (MeOPP) ()

    • Substituents : 4-FPP has a fluorine atom, while MeOPP has a methoxy group.
    • Pharmacology : 4-FPP exhibits mild psychedelic effects and is a metabolite of the sedative niaprazine. MeOPP, a recreational drug, shows similar psychoactivity, highlighting the critical role of aryl substituents in modulating CNS activity .
  • N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide ()

    • Substituents : Dichlorophenylpiperazine with a butyl linker to a methoxybenzamide.
    • Pharmacology : High dopamine D3 receptor affinity (Ki = 0.13 nM) and selectivity over D2/D4 receptors. The extended alkyl chain and dichlorophenyl group optimize receptor interactions, contrasting with the target compound’s direct pteridine attachment .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pteridine 4-Fluorophenylpiperazine, 4-methoxy Potential kinase/receptor modulation -
N-(2,4-Dimethylphenyl)-pteridin-4-amine Pteridine Phenylpiperazine, 2,4-dimethylphenyl Increased lipophilicity
Quinazoline Derivative (6h) Quinazoline 4-Methoxyphenyl, dimethyl Apoptosis inducer (EC50 = 2 nM)
4-FPP Piperazine 4-Fluorophenyl Sedative metabolite, psychedelic

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